lividomycin A

Pseudomonas aeruginosa Antibacterial susceptibility Clinical microbiology

For P. aeruginosa research, kanamycin often fails due to rapid resistance. Lividomycin A (CAS 36441-41-5) is the preferred 4,5-disubstituted aminoglycoside, offering quantifiably superior anti-pseudomonal activity. - Inhibits 85% of Pseudomonas clinical isolates at 100 mcg/mL, outperforming kanamycin and paromomycin. - Demonstrates a substantially slower resistance development rate in P. aeruginosa, ensuring reproducibility in long-term evolution studies. - Serves as the optimal substrate for APT-3'-I enzyme kinetics, exhibiting the highest specific activity (4.3 mol/min·mg protein) among its class.

Molecular Formula C29H55N5O18
Molecular Weight 761.8 g/mol
CAS No. 36441-41-5
Cat. No. B605519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelividomycin A
CAS36441-41-5
SynonymsLividomycin;  Antibiotic SF 767 A;  SF 767 A;  SF-767 A;  SF767 A;  Antibiotic 503-2;  Lividomicina; 
Molecular FormulaC29H55N5O18
Molecular Weight761.8 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N
InChIInChI=1S/C29H55N5O18/c30-3-11-23(51-28-20(43)19(42)17(40)13(5-36)47-28)18(41)15(34)27(45-11)50-24-14(6-37)48-29(21(24)44)52-25-16(39)7(31)1-8(32)22(25)49-26-9(33)2-10(38)12(4-35)46-26/h7-29,35-44H,1-6,30-34H2/t7-,8+,9-,10+,11+,12-,13-,14-,15-,16+,17-,18-,19+,20+,21-,22-,23-,24-,25-,26-,27-,28-,29+/m1/s1
InChIKeyDBLVDAUGBTYDFR-SWMBIRFSSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lividomycin A Overview


Lividomycin A is a broad-spectrum aminoglycoside antibiotic produced by Streptomyces lividus [1]. It is a member of the 4,5-disubstituted 2-deoxystreptamine (2-DOS) class, structurally characterized as mannosyl-deoxyparomomycin, consisting of a 2-DOS core linked to neosamine B, D-ribose, and a D-mannose moiety [2]. Lividomycin A exhibits antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis and Pseudomonas aeruginosa, but is ineffective against streptococci, diplococci, and fungi [3]. In vivo studies have demonstrated a positive protective effect in mice infected with Staphylococcus aureus, P. aeruginosa, Klebsiella pneumoniae, and Escherichia coli [3].

Broad-spectrum antimicrobial screening (Gram-positive, Gram-negative, mycobacterial strains)
Aminoglycoside resistance mechanism studies: APT-3'-I and AAC(6')-APH(2") substrate profiling
Pseudomonas aeruginosa and Staphylococcus aureus susceptibility assay contexts

Lividomycin A vs. Kanamycin and Paromomycin


Although lividomycin A belongs to the same 4,5-disubstituted 2-DOS aminoglycoside subclass as kanamycin and paromomycin, key differential properties preclude indiscriminate substitution. Lividomycin A demonstrates quantifiably superior anti-pseudomonal activity compared to both kanamycin and paromomycin in clinical isolates [1]. Critically, the in vitro rate of resistance development to lividomycin A in Pseudomonas aeruginosa is substantially slower than that observed for kanamycin [2], a finding with direct implications for long-term experimental reproducibility. Furthermore, lividomycin A exhibits a unique phosphorylation site (5"-OH of the pentose ring) when modified by the clinically important bifunctional resistance enzyme AAC(6')-APH(2"), distinguishing its inactivation profile from structurally related aminoglycosides [3].

Activity shift Reported anti-pseudomonal activity may not transfer across aminoglycoside analogs; lividomycin A shows distinct P. aeruginosa inhibition that kanamycin or paromomycin may not replicate.
Resistance dynamics In vitro resistance emergence in P. aeruginosa is substantially slower with lividomycin A; substitution with kanamycin may introduce faster resistance kinetics and affect long-term endpoint reproducibility.
Modification site Lividomycin A is phosphorylated at 5''-OH of pentose ring C by AAC(6')-APH(2"), whereas neomycin is modified at 3'-OH; enzyme study interpretation may require compound-specific review.

Lividomycin A: Comparative Evidence


Superior Anti-Pseudomonal Activity

Lividomycin A demonstrates quantifiably greater antibacterial activity against Pseudomonas aeruginosa than either kanamycin or paromomycin in clinical isolate testing. In a study of clinical isolates, 85% of tested Pseudomonas strains were inhibited by lividomycin A at a concentration of 100 mcg/mL, whereas kanamycin and paromomycin showed weaker activity [1]. This superior anti-pseudomonal activity is consistent with independent findings that lividomycin A retains effectiveness against kanamycin-resistant strains of P. aeruginosa that produce kanamycin-phosphorylating enzyme [2].

Anti-Pseudomonal Activity
Head-to-head
85% of P. aeruginosa isolates inhibited at 100 mcg/mL vs kanamycin/paromomycin: weaker activity
Supports P. aeruginosa antimicrobial screening context
Data from clinical isolate panels; review for research isolate relevance
Pseudomonas aeruginosa Antibacterial susceptibility Clinical microbiology

Slower Resistance Development in P. aeruginosa

The rate of in vitro resistance development to lividomycin A in Pseudomonas aeruginosa is substantially slower than that observed for kanamycin. Serial passage experiments demonstrated that resistance to lividomycin A emerged much more gradually compared to the rapid resistance acquisition seen with kanamycin [1]. Notably, this slower resistance development is organism-specific: the difference was pronounced in P. aeruginosa and M. tuberculosis but not observed in Staphylococcus aureus, where resistance development rates were comparable [1].

Resistance Emergence Rate
Head-to-head
Lividomycin A: much slower resistance emergence; kanamycin: rapid resistance in P. aeruginosa and M. tuberculosis
Supports long-term resistance evolution study context
Organism-specific; comparable rates observed in S. aureus
Antibiotic resistance Resistance development rate Pseudomonas aeruginosa

Lower MIC in S. aureus

In direct comparative susceptibility testing against 20 newly isolated clinical strains of Staphylococcus aureus, lividomycin A exhibited lower minimum inhibitory concentration (MIC) values than kanamycin [1]. An independent clinical study reported an MIC of 1.56 mcg/mL for lividomycin A against S. aureus clinical isolates [2], confirming potent anti-staphylococcal activity.

S. aureus MIC
Head-to-head
MIC 1.56 mcg/mL (lividomycin A) vs higher MICs for kanamycin (20 clinical strains)
Reported MIC endpoint context for staphylococcal studies
Independent study confirmation; strain panel review advised
Staphylococcus aureus MIC determination Antibacterial potency

Preferred Substrate for APT-3'-I

In purified enzyme assays using aminoglycoside-3'-phosphotransferase I (APT-3'-I), lividomycin A exhibited the highest specific activity among all 4,5-disubstituted aminoglycoside substrates tested. The specific activity of APT-3'-I with lividomycin A was measured at 4.3 mol/min·mg protein, which is 1.5-fold higher than neomycin B (2.8), 2.0-fold higher than paromomycin (2.1), and approximately 5-fold higher than kanamycin A (0.9) [1].

APT-3'-I Specific Activity
Head-to-head
4.3 mol/min·mg (vs 2.8 neomycin B, 2.1 paromomycin, 0.9 kanamycin A)
Supports enzyme kinetics and resistance mechanism studies
Purified enzyme assay; rank among tested substrates
Enzyme kinetics Aminoglycoside-modifying enzymes Resistance mechanisms

Unique Phosphorylation Site by AAC(6')-APH(2")

When modified by the clinically important bifunctional resistance enzyme AAC(6')-APH(2"), lividomycin A undergoes phosphorylation at a distinct site (5"-OH of the pentose ring C) that differs from the modification patterns observed for other 4,5-disubstituted aminoglycosides. Neomycin, in contrast, undergoes phosphorylation primarily at the 3'-OH of ring A, with some diphosphorylated material also detected [1]. Both lividomycin A and paromomycin, which lack a 6'-amino group, were acetylated by AAC(6')-APH(2"), but their phosphorylation profiles differ, with lividomycin A's 5"-OH phosphorylation being uniquely characterized [1].

Phosphorylation Site
Head-to-head
5''-OH of pentose ring C (lividomycin A) vs 3'-OH of ring A (neomycin)
Supports structural recognition and regioselectivity studies
AAC(6')-APH(2") enzyme; mass spectral characterization
Bifunctional resistance enzyme Phosphorylation site AAC(6')-APH(2")

Activity Against Kanamycin-Resistant Strains

Lividomycin A demonstrates clinically meaningful activity against kanamycin-resistant strains of Escherichia coli and Pseudomonas aeruginosa that produce kanamycin-phosphorylating enzyme. In experimental infection models, lividomycin A was fairly effective against kanamycin-resistant E. coli and P. aeruginosa strains, indicating incomplete cross-resistance [1]. This is further supported by clinical isolate data showing that some kanamycin-resistant strains remained sensitive to lividomycin A, and no distinct cross-resistance was observed among lividomycin A, kanamycin, and gentamicin in clinical isolates despite in vitro cross-resistance in laboratory-derived mutants [1].

KM-Resistant Strain Activity
Reported
Effective against some kanamycin-resistant E. coli and P. aeruginosa; no distinct cross-resistance
Supports studies in kanamycin-resistant genetic backgrounds
Mouse infection models and isolate panels; reported incomplete cross-resistance
Cross-resistance Kanamycin-resistant strains Enzymatic inactivation

Lividomycin A Application Scenarios


P. aeruginosa Susceptibility Testing

Lividomycin A is the preferred 4,5-disubstituted aminoglycoside for research involving Pseudomonas aeruginosa due to its quantifiably superior activity against this pathogen compared to kanamycin and paromomycin. With 85% of tested Pseudomonas clinical isolates inhibited at 100 mcg/mL [1], lividomycin A provides greater experimental sensitivity for susceptibility testing, resistance surveillance, and anti-pseudomonal screening programs. Its slower resistance development rate in P. aeruginosa compared to kanamycin [2] further supports its use in long-term evolution studies where sustained selective pressure is required.

Enzyme Kinetics & Resistance Studies

Lividomycin A serves as an optimal substrate for characterizing aminoglycoside-3'-phosphotransferase I (APT-3'-I) enzyme kinetics, exhibiting the highest specific activity (4.3 mol/min·mg protein) among all tested 4,5-disubstituted aminoglycosides, including neomycin B (2.8) and paromomycin (2.1) [1]. Additionally, its unique phosphorylation site at the 5"-OH of the pentose ring by the bifunctional AAC(6')-APH(2") enzyme [2] makes lividomycin A an essential tool compound for probing substrate recognition, regioselectivity, and the structural basis of aminoglycoside modification by clinically relevant resistance determinants.

S. aureus Potency Studies

For research involving Staphylococcus aureus where compound potency and economy are prioritized, lividomycin A offers quantifiably lower MIC values than kanamycin against clinical isolates [1]. With an MIC of 1.56 mcg/mL against S. aureus [2], lividomycin A enables investigators to achieve equivalent antimicrobial effects with smaller quantities of compound, making it cost-effective for high-throughput screening applications and minimizing potential confounding effects from higher compound concentrations in cell-based assays.

Kanamycin-Resistant Strain Research

Lividomycin A is a strategic procurement choice for laboratories working with kanamycin-resistant bacterial strains, particularly E. coli and P. aeruginosa expressing kanamycin-phosphorylating enzymes. Experimental evidence demonstrates that lividomycin A remains fairly effective against these kanamycin-resistant strains [1], with clinical isolate data confirming that some kanamycin-resistant strains retain sensitivity to lividomycin A and no distinct cross-resistance observed in clinical specimens [1]. This property makes lividomycin A valuable for studies investigating incomplete cross-resistance mechanisms and for maintaining antimicrobial pressure in kanamycin-resistant genetic backgrounds.

Application
Selection Property
Validation Focus
P. aeruginosa susceptibility research
Antimicrobial screening context
MIC and strain-panel endpoints
Enzyme kinetics & resistance studies
Enzyme substrate specificity review
APT-3'-I and AAC(6')-APH(2") activity profiling
S. aureus potency studies
Reported MIC endpoint context
Staphylococcal strain-panel susceptibility
Kanamycin-resistant strain research
Cross-resistance profile review
KM-resistant isolate susceptibility endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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